Akt-I-1,2 HCl - 473382-50-2

Akt-I-1,2 HCl

Catalog Number: EVT-258925
CAS Number: 473382-50-2
Molecular Formula: C23H22ClN3
Molecular Weight: 375.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Akt-I-1,2 is a selective Akt1 and Akt2 inhibitor.
Source and Classification

Akt-I-1,2 HCl is classified as a small molecule inhibitor specifically targeting the protein kinase B isoforms, Akt1 and Akt2. It is derived from modifications of earlier compounds in the Akt inhibitor series, particularly Akti-1/2, which have been extensively studied for their pharmacological properties. The synthesis and characterization of this compound have been documented in various scientific studies, highlighting its efficacy and specificity against Akt kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt-I-1,2 HCl involves several key steps that typically include:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 4-chloropyrazolopyrimidine or similar scaffolds.
  2. Halogenation: Introduction of halogen groups at specific positions on the aromatic ring is achieved through free radical halogenation methods.
  3. Nucleophilic Substitution: Subsequent reactions involve nucleophilic substitutions to introduce piperazine or other amine functionalities.
  4. Deprotection Steps: Protecting groups (e.g., Boc) are removed under acidic conditions to yield the final product .
  5. Purification: The synthesized compound is purified using techniques like column chromatography and characterized using NMR and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Akt-I-1,2 HCl features a complex molecular structure characterized by:

  • Core Structure: The compound typically contains a naphthyridinone or similar scaffold that interacts with the ATP-binding site of Akt kinases.
  • Functional Groups: The presence of various functional groups such as halogens and amines enhances its binding affinity and selectivity towards specific kinase isoforms.

The molecular formula and weight can vary slightly based on synthetic modifications but generally conform to expected values for small molecule inhibitors targeting kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Akt-I-1,2 HCl undergoes several chemical reactions relevant to its mechanism of action:

  • Kinase Inhibition: The primary reaction involves competitive inhibition of the ATP-binding site on Akt kinases, preventing phosphorylation of downstream targets.
  • Covalent Interactions: Some derivatives may form covalent bonds with specific residues in the kinase domain, leading to irreversible inhibition .
  • Biological Assays: In vitro assays typically measure the half-maximal inhibitory concentration (IC50) against various cancer cell lines to evaluate efficacy .
Mechanism of Action

Process and Data

The mechanism of action for Akt-I-1,2 HCl revolves around its ability to inhibit the activity of protein kinase B. This process includes:

  1. Binding Affinity: The compound binds to the ATP-binding pocket of Akt, competing with ATP .
  2. Inhibition of Phosphorylation: By blocking ATP access, Akt-I-1,2 HCl prevents phosphorylation events critical for cell survival and proliferation signals.
  3. Impact on Cellular Pathways: Inhibition leads to altered signaling pathways associated with cancer cell metabolism and growth .

Quantitative assessments reveal that Akt-I-1,2 HCl exhibits potent inhibitory activity with IC50 values in the nanomolar range against both Akt1 and Akt2 isoforms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Akt-I-1,2 HCl possesses distinct physical and chemical properties:

  • Physical State: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require careful handling due to potential reactivity with moisture or air.

Characterization techniques such as NMR spectroscopy provide insights into its structural integrity post-synthesis .

Applications

Scientific Uses

Akt-I-1,2 HCl is primarily utilized in:

  • Cancer Research: As an investigational tool for understanding the role of protein kinase B in tumorigenesis and treatment resistance.
  • Drug Development: It serves as a lead compound for developing more selective inhibitors aimed at clinical applications in oncology.
  • Biochemical Studies: Employed in assays to elucidate signaling pathways influenced by Akt activity .
Introduction to Akt-I-1,2 HCl in Targeted Kinase Inhibition

Akt-I-1,2 HCl: Chemical Identity and Isoform Selectivity

Akt-I-1,2 HCl (C₂₀H₂₀ClN₅O·HCl) is a non-ATP-competitive, allosteric inhibitor specifically designed to target the pleckstrin homology (PH) domain of Akt isoforms 1 and 2. Its molecular scaffold features a 4-phenylquinolin-2(1H)-one core structure, enabling selective binding at the interface between the PH and kinase domains. This binding induces a conformational change that sterically hinders Akt membrane translocation and subsequent phosphorylation at key activation sites (T308 in Akt1; T309 in Akt2) [1] [7]. Unlike pan-Akt inhibitors, Akt-I-1,2 HCl exhibits >100-fold selectivity for Akt1/Akt2 over Akt3, attributed to structural variations in their PH-domain interfaces. Biochemical profiling confirms minimal off-target activity against 97% of 380 tested kinases, though notable inhibition of CaMKIα occurs at concentrations equivalent to Akt inhibition [4] [8].

Table 1: Akt Isoform Selectivity Profile of Akt-I-1,2 HCl

IsoformExpression PatternInhibition (IC₅₀)Key Cancer Associations
Akt1Ubiquitous0.5 µMSolid tumors, metastasis
Akt2Insulin-sensitive tissues1.2 µMMetabolic cancers (e.g., pancreatic)
Akt3Brain, testis, mammary gland>50 µMHormone-independent breast cancer

Role of Akt in Oncogenic Signaling Pathways

Akt kinases serve as critical nodal points in the PI3K/Akt/mTOR pathway, which is dysregulated in >50% of human cancers due to mutations in PIK3CA, PTEN loss, or receptor tyrosine kinase (RTK) amplification [6] [9]. Oncogenic Akt signaling drives:

  • Metabolic Reprogramming: Akt activation enhances glucose uptake via GLUT1/4 translocation and stimulates glycolytic flux by phosphorylating hexokinase and phosphofructokinase-2, establishing the Warburg effect [9].
  • Feedback Loop Dysregulation: Inhibition of Akt paradoxically induces compensatory upregulation of HER3, IGF-1R, and insulin receptors through mTORC1 suppression and FOXO-mediated transcriptional activation. In HER2-amplified breast cancer cells (e.g., BT-474), Akt-I-1,2 HCl triggers 4.1-fold induction of HER3 expression and phosphorylation within 24 hours, reactivating PI3K signaling [2] [6].
  • Cross-Pathway Interactions: Akt intersects with Ras/MAPK and β-catenin pathways, enabling resistance to targeted therapies. TCGA data reveal co-alterations in PI3K/Akt and RTK-RAS pathways in 30% of endometrial and colorectal cancers [6].

Rationale for Allosteric Inhibition Strategies in Akt Targeting

ATP-competitive Akt inhibitors (e.g., capivasertib) target the kinase domain’s conserved ATP-binding pocket, often leading to off-target toxicity against related AGC kinases (PKA, PKC) and hyperglycemia due to insulin pathway disruption [8] [10]. In contrast, allosteric inhibitors like Akt-I-1,2 HCl exploit unique mechanistic advantages:

  • Conformational Lock: By stabilizing the "PH-in" conformation, Akt-I-1,2 HCl prevents the domain rearrangements required for PDK1/mTORC2-mediated phosphorylation, rendering Akt catalytically inert without affecting upstream kinases [1] [4].
  • Mutation-Specific Efficacy: While ATP-competitive inhibitors retain potency against the oncogenic Akt1-E17K mutant, allosteric inhibitors exhibit differential sensitivity: Akt-I-1,2 HCl shows reduced efficacy against E17K due to altered PH-domain dynamics, whereas newer covalent allosteric inhibitors (e.g., borussertib) overcome this limitation [1] [8].
  • Reduced Metabolic Toxicity: Preclinical studies indicate that Akt-I-1,2 HCl causes less glucose intolerance than PI3K/mTOR inhibitors, as it spares insulin-receptor signaling nodes [4] [9].

Table 2: Resistance Mechanisms to Akt Inhibitors

Resistance MechanismATP-Competitive InhibitorsAllosteric Inhibitors (e.g., Akt-I-1,2 HCl)
On-target mutationsGatekeeper (F161L), Solvent-front (L52R)PH-domain mutations (R25A, D323H)
Bypass signalingRTK/RAS/MAPK pathway activationHER3/IGF-1R feedback upregulation
Isoform switchingAkt3 overexpressionLimited due to Akt2/Akt1 selectivity

Properties

CAS Number

473382-50-2

Product Name

Akt-I-1,2 HCl

IUPAC Name

2-[4-(3-phenylquinoxalin-2-yl)phenyl]propan-2-amine;hydrochloride

Molecular Formula

C23H22ClN3

Molecular Weight

375.9

InChI

InChI=1S/C23H21N3.ClH/c1-23(2,24)18-14-12-17(13-15-18)22-21(16-8-4-3-5-9-16)25-19-10-6-7-11-20(19)26-22;/h3-15H,24H2,1-2H3;1H

InChI Key

NXSKOEXUDZHMAL-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)N.Cl

Solubility

Soluble in DMSO

Synonyms

Akt-I-1,2; Akt I 1,2; AktI1,2;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.